molecular formula C14H17N3O3S B5668309 ethyl 3-[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl]-3-oxopropanoate

ethyl 3-[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl]-3-oxopropanoate

Cat. No.: B5668309
M. Wt: 307.37 g/mol
InChI Key: DQLITHKKFQVVGK-UHFFFAOYSA-N
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Description

Ethyl 3-[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl]-3-oxopropanoate is a heterocyclic compound that combines a thieno[2,3-b]pyridine core with an ethyl ester and amino functionalities. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various polyfunctionalized heterocyclic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl]-3-oxopropanoate typically involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate, potassium hydroxide, or sodium alkoxide. The reaction is carried out in a high boiling point solvent like pyridine . Another method involves the reaction of pyridinethione with ethyl chloroacetate in the presence of sodium ethoxide, followed by Thrope–Ziegler cyclization in ethanolic potassium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Mechanism of Action

The mechanism of action of ethyl 3-[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl]-3-oxopropanoate involves its interaction with various molecular targets. The compound’s amino and ester groups allow it to bind to specific enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives formed from this compound .

Comparison with Similar Compounds

Ethyl 3-[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl]-3-oxopropanoate is unique due to its combination of a thieno[2,3-b]pyridine core with amino and ester functionalities. Similar compounds include:

These compounds are used in similar applications but may exhibit different biological activities and reactivity profiles due to their structural differences.

Properties

IUPAC Name

ethyl 3-[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl]-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-4-20-10(19)7-9(18)13-12(15)11-8(17(2)3)5-6-16-14(11)21-13/h5-6H,4,7,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLITHKKFQVVGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C2=C(C=CN=C2S1)N(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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